1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Overview
Description
“1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is a laboratory chemical used for scientific research and development . Its IUPAC name is 7-acetyl-2,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular formula of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is C9H16N2O . The InChI code is 1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is 168.24 . It should be stored in a refrigerator .
Scientific Research Applications
Subheading Bioactivation and Structural Intervention
Research investigated the bioactivation potential of ghrelin receptor inverse agonists, focusing on compounds containing 2,7-diazaspiro[3.5]nonan-7-yl in their structure. These studies revealed the formation of reactive species through oxidative metabolism, leading to the creation of glutathione conjugates. Through mass spectral fragmentation and NMR analysis, researchers identified the reactive sites and proposed mechanisms for their formation. Structural modifications, such as replacing the thiazole ring with a 1,2,4-thiadiazole group, effectively reduced bioactivation liability while retaining pharmacological properties (Kalgutkar et al., 2013).
Metabolite Synthesis and Characterization
Subheading Discovery and Synthesis of Major Metabolite PF-6870961
The synthesis and characterization of PF-6870961, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, were meticulously carried out. The study provided insights into the biotransformation pathways of PF-5190457 and allowed for the deeper evaluation of PF-6870961's in vitro and in vivo properties, illuminating its potential in pharmacological research (Sulima et al., 2021).
Antitubercular Agents Development
Subheading New Benzothiazinone Derivatives as Antitubercular Agents
A series of new benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were designed, synthesized, and tested for their antitubercular properties. These compounds demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, with some showing significant efficacy in an acute mouse model of TB (Wang et al., 2020).
Synthesis Methodology Improvement
Subheading Advancements in Synthesis Techniques
The synthesis of Diazaspiro[4.4]nonane was improved by employing malononitrile as the starting material through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. The modified method offered higher efficiency and better yield, contributing significantly to the field of synthetic chemistry (Ji Zhiqin, 2004).
Safety And Hazards
Future Directions
The compound has shown promising results in the treatment of solid tumors . Further optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGDSXUIAWZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.